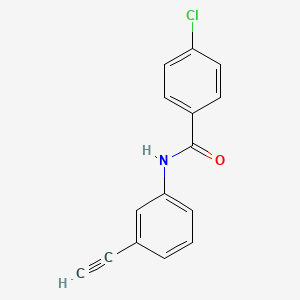

4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide

Description

4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide (CAS: 883017-38-7) is a benzamide derivative with the molecular formula C₁₅H₁₀ClNO and a molecular weight of 255.7 g/mol . The compound features a chloro substituent at the 4-position of the benzamide ring and an ethynyl (-C≡CH) group at the 3-position of the aniline moiety. Its crystalline structure contributes to a melting point range of 127–129°C, and it is classified as an irritant (Xi hazard class) .

Properties

IUPAC Name |

4-chloro-N-(3-ethynylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO/c1-2-11-4-3-5-14(10-11)17-15(18)12-6-8-13(16)9-7-12/h1,3-10H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBCFKKNKKMUEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-ethynylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-chloro-N-(3-ethynylphenyl)benzenecarboxamide with structurally analogous benzamide derivatives, focusing on molecular features, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Physicochemical Properties

Melting/Boiling Points :

- The target compound melts at 127–129°C , lower than pyran-containing analogs (e.g., 608.4°C predicted boiling point for the pyran derivative in ), reflecting differences in molecular symmetry and intermolecular interactions.

- The trifluoromethylpyridine derivative () likely exhibits higher thermal stability due to its bulky, electron-withdrawing substituents.

Density and Solubility :

Acidity/Basicity :

Key Research Findings

Structural Flexibility vs.

Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in ) increase stability but may reduce reactivity in electrophilic substitution reactions compared to the ethynyl group.

Thermal Properties : Heterocyclic derivatives () exhibit higher predicted boiling points, aligning with their complex ring systems and increased molecular weight.

Biological Activity

4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide, also known by its CAS number 883017-38-7, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H14ClN

- Molecular Weight : 273.74 g/mol

- IUPAC Name : 4-chloro-N-(3-ethynylphenyl)benzamide

The presence of the chloro and ethynyl groups in its structure is believed to influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound has shown the ability to inhibit certain enzymes and receptors, which may lead to various therapeutic effects:

- Enzyme Inhibition : It has been noted for inhibiting enzymes involved in cancer cell proliferation and survival pathways.

- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways associated with inflammation and pain.

Research Findings

Recent studies have investigated the pharmacological effects of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis through the activation of caspase pathways.

- Anti-inflammatory Effects : Research indicated that this compound could reduce pro-inflammatory cytokine levels in macrophage models, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study published in Journal of Medicinal Chemistry reported on the synthesis and evaluation of various derivatives of benzenecarboxamide, including this compound. The results showed significant anticancer activity compared to standard chemotherapeutics .

- Case Study 2 : Another investigation explored the anti-inflammatory properties in animal models of arthritis, where treatment with the compound led to a marked decrease in joint swelling and pain scores .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-N-(3-ethynylphenyl)benzenecarboxamide, and what analytical techniques validate its purity and structure?

- Methodology : Synthesis typically involves coupling 4-chlorobenzoic acid derivatives with 3-ethynylaniline via amidation. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or EDCI/HOBt) and reacting with the amine under inert conditions. Post-synthesis, nuclear magnetic resonance (NMR; H and C) confirms structural integrity, while high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and functional groups . Chromatographic methods (HPLC, TLC) monitor reaction progress and purity.

Q. How is the compound’s stability assessed under different storage conditions?

- Methodology : Accelerated stability studies involve exposing the compound to varying temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light intensities. Degradation products are identified using ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). UV-Vis spectroscopy tracks changes in absorbance maxima, indicating structural alterations .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

- Methodology : Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) are employed with basis sets (e.g., 6-31G**) to calculate molecular orbitals, electrostatic potentials, and Fukui indices. These analyses predict reactive sites for electrophilic/nucleophilic attacks. For example, the ethynyl group’s electron-deficient nature may enhance reactivity at the triple bond . Validation involves comparing computed IR spectra or dipole moments with experimental data.

Q. What insights does single-crystal X-ray diffraction provide about molecular conformation and intermolecular interactions?

- Methodology : Crystallization via slow evaporation (e.g., in ethanol/water) yields single crystals. X-ray diffraction data refine bond lengths, angles, and torsion angles, revealing intramolecular interactions (e.g., hydrogen bonding between amide groups) and packing motifs. For instance, the dihedral angle between the benzene rings can influence π-π stacking, impacting solubility and solid-state reactivity .

Q. How are solvation effects and solvent compatibility evaluated for this compound?

- Methodology : Solubility parameters (Hansen solubility parameters) are calculated using DFT or measured via gravimetric analysis in solvents like DMSO, ethanol, and acetonitrile. Molecular dynamics (MD) simulations model solute-solvent interactions, while experimental stability tests in biorelevant media (e.g., simulated gastric fluid) assess degradation pathways .

Q. What strategies address discrepancies between computational predictions and experimental reactivity data?

- Methodology : Calibrate DFT methods by incorporating exact-exchange terms (e.g., using the M06-2X functional) to improve thermochemical accuracy. Experimental validation via kinetic studies (e.g., monitoring reaction rates under controlled conditions) identifies outliers. For example, discrepancies in oxidation potential predictions may arise from solvent effects not modeled in simulations .

Q. How is the compound’s antibacterial activity evaluated, and what target identification approaches are used?

- Methodology : Minimum inhibitory concentration (MIC) assays against bacterial strains (e.g., S. aureus, E. coli) screen for activity. Target identification employs proteomic approaches (e.g., affinity chromatography with immobilized compound) or enzyme inhibition assays (e.g., testing against PPTase enzymes critical in bacterial lipid biosynthesis). Structural analogs with trifluoromethyl groups, as in , suggest potential for dual-target inhibition .

Data Analysis and Experimental Design

Q. What statistical methods resolve contradictions in biological assay reproducibility?

- Methodology : Use multivariate analysis (e.g., principal component analysis) to isolate variables affecting bioactivity, such as solvent choice or bacterial strain variability. Replicate assays with orthogonal methods (e.g., fluorescence-based vs. colorimetric enzyme assays) confirm results.

Q. How do researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodology : Systematic modification of substituents (e.g., replacing chlorine with bromine or altering the ethynyl group’s position) is followed by comparative bioactivity profiling. Quantitative SAR (QSAR) models correlate electronic descriptors (e.g., Hammett constants) with activity trends, guiding lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.